ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
Description
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is an organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group at the meta position of a phenyl ring and an ethyl ester moiety. The chlorosulfonyl group confers high reactivity, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other bioactive molecules. Its ester group enhances solubility in organic solvents, facilitating its use in coupling reactions .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZRMBNQECBUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Phenylacetate
- Starting Material: Ethyl phenylacetate or phenylacetic acid derivatives.
- Reagent: Chlorosulfonic acid (ClSO₃H).
- Reaction Conditions: Typically performed at low to moderate temperatures (0–40°C) to control the regioselectivity and avoid over-sulfonation or decomposition.
- Procedure: Chlorosulfonic acid is added dropwise to the phenylacetate under stirring. The reaction is maintained at 0 to 5°C initially and then allowed to warm to room temperature or slightly elevated temperatures (up to 40°C) for about 0.5 to 2 hours.
- Outcome: Introduction of the chlorosulfonyl group at the meta position relative to the ester moiety.
Esterification
- Starting Material: (3-Chlorosulfonyl-phenyl)acetic acid formed or isolated from the sulfonation step.
- Reagents: Ethanol and acid catalysts (e.g., sulfuric acid or other suitable catalysts).
- Reaction Conditions: Reflux conditions are typically employed to drive the esterification to completion.
- Procedure: The acid is reacted with ethanol in the presence of the catalyst under reflux, facilitating conversion to the ethyl ester.
- Purification: The crude product is purified by extraction, washing (e.g., with saline), drying (e.g., sodium sulfate), and chromatographic techniques such as flash column chromatography (petroleum ether/ethyl acetate gradient).
Representative Experimental Data
| Parameter | Typical Conditions/Values |
|---|---|
| Starting Material | Ethyl phenylacetate (50 mmol) |
| Chlorosulfonic Acid Amount | 16.6 mL (250 mmol) |
| Temperature (Sulfonation) | 0–40°C, initial dropwise addition at 40°C, then room temp |
| Reaction Time (Sulfonation) | 0.5 hours |
| Workup | Quenching on ice, extraction with dichloromethane |
| Purification | Column chromatography (petroleum ether/ethyl acetate 6:1) |
| Yield | ~56% (yellow oil) |
This procedure is adapted from a synthesis analogous to ethyl 2-(4-(chlorosulfonyl)phenyl)acetate, modified for the meta-substituted compound.
Reaction Mechanism and Considerations
- Sulfonation Mechanism: Chlorosulfonic acid reacts electrophilically with the aromatic ring. The meta-directing effect of the ester group favors substitution at the meta position.
- Esterification Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid carbonyl carbon, followed by elimination of water to form the ester.
- Temperature Control: Essential to minimize side reactions and degradation of the chlorosulfonyl group, which is moisture-sensitive and reactive.
- Purity: Verified by spectroscopic methods such as ¹H NMR (aromatic protons at δ 7.5–8.0 ppm, ester CH₂ quartet at δ ~4.3 ppm, CH₃ triplet at δ ~1.3 ppm), IR spectroscopy (S=O stretch at ~1369–1333 cm⁻¹, ester carbonyl at 1736 cm⁻¹).
Industrial Preparation Notes
- Industrial synthesis optimizes catalyst choice and reaction parameters to improve yield and reduce costs.
- Purification may involve distillation or crystallization to achieve high purity suitable for pharmaceutical or industrial applications.
- The moisture sensitivity of the chlorosulfonyl group necessitates careful handling and storage conditions.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Meta-Chlorosulfonyl (Target Compound) | Para-Chlorosulfonyl Analog (Reference) |
|---|---|---|
| Sulfonation Position | Meta (3-position) | Para (4-position) |
| Reaction Temperature | 0–40°C | 20–40°C |
| Yield | ~56% | ~56% (Reported for para analog) |
| Purification Method | Column chromatography (petroleum ether/ethyl acetate) | Same |
| Challenges | Regioselectivity, moisture sensitivity | Similar |
| Industrial Viability | High, with optimized catalysts and conditions | Established |
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, ethyl phenylacetate | 0–40°C | 0.5–2 hrs | ~56 | Dropwise addition, controlled temp |
| Workup | Ice quench, dichloromethane extraction | Room temp | - | - | Washing with saline, drying |
| Purification | Flash chromatography (petroleum ether/ethyl acetate 6:1) | Room temp | - | - | Yellow oil product |
| Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) | Reflux | Several hrs | High | Ensures complete conversion to ester |
Research Findings and Characterization
- NMR Spectroscopy: Confirms the presence of the ester group and chlorosulfonyl aromatic substitution pattern.
- IR Spectroscopy: Characteristic sulfonyl chloride and ester carbonyl stretches confirm functional groups.
- Reaction Monitoring: TLC and chromatographic techniques ensure reaction progress and purity.
- Stability: The chlorosulfonyl group is moisture-sensitive; thus, synthesis and storage under anhydrous conditions are recommended.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-[3-(chlorosulfonyl)phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) as reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.
Reduction: (3-Chlorosulfonyl-phenyl)ethanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Synthetic Applications
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for:
-
Pharmaceuticals :
- It is used in the synthesis of anti-bacterial and anti-fungal agents, leveraging its chlorosulfonyl group to enhance biological activity.
- Case Study: A study demonstrated its efficacy as a precursor in synthesizing compounds with significant anti-microbial properties against pathogens like Pseudomonas aeruginosa and Candida albicans.
-
Dyes and Pigments :
- The compound serves as an intermediate in the production of various dyes, contributing to the development of colorants with improved stability and brightness.
-
Polymer Chemistry :
- It is involved in the synthesis of polyvinyl acetate and other polymers, which are critical for adhesives and coatings.
Pharmaceutical Applications
This compound exhibits notable pharmacological properties:
- Antimicrobial Activity :
- Research indicates that solutions containing this compound can effectively reduce bacterial load in clinical settings. For instance, a 5% solution demonstrated a bactericidal effect on Haemophilus species.
| Concentration | Effect |
|---|---|
| 0.5% - 2% | Antiseptic for wound sterilization |
| 2% - 5% | Bactericidal against specific pathogens |
- Treatment of Fungal Infections :
- The compound has been shown to treat superficial fungal infections effectively when applied topically at appropriate concentrations.
Industrial Applications
In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:
-
Food Industry :
- Used as a food additive or preservative, it helps maintain product integrity and prolong shelf life.
-
Wastewater Treatment :
- The compound can be utilized to adjust pH levels in wastewater treatment processes, ensuring optimal conditions for microbial activity.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules or participate in further chemical reactions . The pathways involved may include nucleophilic acyl substitution and other ester-specific reactions .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Ester Variations
The reactivity and physicochemical properties of chlorosulfonyl-containing esters depend on the substituent position (ortho, meta, para) and the ester group (methyl, ethyl, benzyl). Key analogs include:
Key Observations :
- Ortho derivatives may face steric hindrance, reducing reactivity in nucleophilic substitutions .
- Ester Group : Benzyl esters (e.g., benzyl 2-[4-(chlorosulfonyl)phenyl]acetate) offer greater lipophilicity, favoring membrane permeability in drug design, while methyl/ethyl esters are more cost-effective for industrial-scale synthesis .
Physicochemical Properties
- Solubility: Ethyl esters generally exhibit better solubility in polar aprotic solvents (e.g., acetonitrile) compared to benzyl esters, which prefer non-polar solvents like toluene .
- Stability : Chlorosulfonyl groups are moisture-sensitive. Methyl esters (e.g., methyl 2-[4-(chlorosulfonyl)phenyl]acetate) may hydrolyze faster than ethyl or benzyl analogs under acidic conditions .
Biological Activity
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a chlorosulfonyl group attached to a phenyl ring, which may contribute to its reactivity and biological interactions. The general formula can be represented as follows:
Research indicates that compounds with chlorosulfonyl groups often exhibit significant biological activities, including anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : Similar compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This pathway's dysregulation is commonly associated with various cancers .
- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect has been documented for structurally related compounds .
Anticancer Activity
Several studies have explored the anticancer potential of this compound and related compounds:
- Cytotoxicity Studies : In vitro studies have demonstrated that chlorosulfonyl derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value indicating effective cell proliferation inhibition at low micromolar concentrations .
- Mechanistic Insights : The induction of apoptosis through JNK pathway activation has been observed, suggesting that this compound may trigger programmed cell death in cancer cells while sparing normal cells .
Antimicrobial Activity
Chlorosulfonyl-substituted compounds generally show promising antimicrobial properties. Preliminary findings suggest that this compound may also possess antibacterial activity, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
Q & A
Q. Key factors include :
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
- Temperature control : Low temperatures (0–5°C) minimize side reactions (e.g., hydrolysis of -SO₂Cl) .
- Base addition : Neutralizing HCl byproducts with K₂CO₃ improves reaction efficiency .
| Amine Type | Yield (%) | Conditions |
|---|---|---|
| 2,4,6-Trimethoxyaniline | 78 | 0°C, 2 hrs, acetonitrile |
| 4-Fluoro-3-nitroaniline | 78 | RT, 4 hrs, DMF |
| Perfluorophenylamine | 78 | 0°C, 1 hr, THF |
Data discrepancies (e.g., consistent 78% yields across substrates) suggest further optimization via in situ IR or LC-MS to track intermediate stability .
Advanced: How should researchers resolve contradictory NMR data for sulfonamide derivatives?
Unexpected peaks (e.g., split signals or shifts) may arise from rotational isomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity .
- Variable-temperature NMR : Identifies dynamic rotational barriers in sulfonamides .
- HRMS validation : Confirms molecular ion integrity (e.g., [M+H]+ with <2 ppm error) .
Advanced: What analytical methods differentiate between hydrolyzed byproducts and the target compound?
Hydrolysis of the sulfonyl chloride to -SO₃H is common. Key techniques :
- Ion chromatography : Detects free chloride ions from hydrolysis.
- ¹³C NMR : Hydrolyzed products lack the sulfonyl chloride carbon signal (~142 ppm) .
- pH-dependent solubility : Hydrolyzed derivatives precipitate in acidic conditions, while intact sulfonyl chlorides remain soluble .
Basic: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhaling SO₂Cl₂ vapors.
- Moisture control : Store under inert gas (Ar/N₂) to prevent hydrolysis.
- PPE : Acid-resistant gloves and goggles are mandatory due to corrosive hazards .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using the sulfonamide’s electron-deficient sulfur as a hydrogen bond acceptor.
- DFT calculations : Optimize substituent effects on reactivity (e.g., electron-withdrawing groups increase sulfonyl chloride stability) .
Basic: What are the industrial and research applications of this compound beyond sulfonamide synthesis?
It serves as a precursor for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
